4-(3,5-Dimethylphenyl)-2-methyl-1-butene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-5-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-10(2)5-6-13-8-11(3)7-12(4)9-13/h7-9H,1,5-6H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDBRYDJCMHACE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Role in Advanced Catalysis and Polymerization Processes
Applications as a Monomer in Olefin Polymerization and Oligomerization
As a substituted styrenic monomer, 4-(3,5-Dimethylphenyl)-2-methyl-1-butene can be incorporated into polymer chains, where its bulky side group imparts specific characteristics to the resulting material.
The copolymerization of styrenic monomers with simple alpha-olefins like ethylene (B1197577) and propylene (B89431) is a key strategy for developing new polymeric materials with tailored thermo-mechanical and viscoelastic properties. nih.gov The synthesis of such copolymers can be challenging due to the different reactivity ratios of the monomers in either radical or metal-catalyzed polymerizations. rsc.orgresearchgate.net However, specialized catalyst systems, particularly half-titanocene and scandium-based complexes, have demonstrated high efficiency in incorporating styrene (B11656) derivatives into polyolefin chains. nih.govrsc.org
For instance, half-titanocene complexes are recognized for their superior ability to incorporate styrene compared to traditional metallocene catalysts. nih.gov Research has shown that in ethylene/styrene copolymerization, the concentration of the styrene monomer can directly influence the catalytic activity and the final styrene content in the polymer. nih.gov Similarly, certain scandium catalysts can facilitate the copolymerization of propylene and styrene to produce multi-block copolymers. rsc.org These systems can also be used to create random propylene-ethylene-styrene terpolymers, where the proportion of each monomer can be controlled by adjusting the feed ratios. rsc.org The incorporation of a bulky monomer like this compound would be expected to follow these principles, allowing for the creation of novel copolymers and terpolymers. nih.govrsc.orgewg.org
Table 1: Catalyst Performance in Ethylene/Styrene Copolymerization This table is a representative example based on data for general ethylene/styrene copolymerization.
| Catalyst System | Comonomer | Styrene Content in Copolymer (mol%) | Catalytic Activity | Reference |
|---|---|---|---|---|
| (Me3SiC5H4)TiCl2(O-2,6-iPr2C6H3)/MAO | Ethylene | Up to 63.6% | Activity increases with styrene concentration | nih.gov |
| (C5Me4SiMe3)Sc(CH2SiMe3)2(THF)/[Ph3C][B(C6F5)4] | Propylene | Controllable | High | rsc.org |
| RAFT Polymerization/Photocatalysis | Propylene/Ethylene | Alternating Structure | N/A (Post-polymerization modification) | rsc.orgresearchgate.net |
Steric hindrance is a critical factor in polymerization that can significantly influence reaction pathways and the properties of the final polymer. nih.govrsc.org The bulky 3,5-dimethylphenyl group on the this compound monomer exerts considerable steric pressure during polymerization. This can affect the rate of propagation and the frequency of chain transfer events. cmu.edurubbernews.com
Chain transfer is a reaction that deactivates a growing polymer chain and initiates a new one, thereby controlling the molecular weight of the resulting polymer. rubbernews.comwikipedia.org It can occur with a monomer, solvent, or a dedicated chain transfer agent. rubbernews.comwikipedia.org In the polymerization of substituted styrenes, monomers with bulky or electron-donating groups can exhibit a higher propensity for chain transfer. cmu.edu The steric bulk of the 3,5-dimethylphenyl group can hinder the approach of the monomer to the active site of the growing polymer chain, potentially leading to a lower molecular weight compared to less hindered monomers like styrene. nih.govresearchgate.net Furthermore, significant steric hindrance can lead to the formation of branched macromolecules if chain transfer to the polymer occurs. rubbernews.com
The spatial arrangement of substituent groups along a polymer chain, known as tacticity, dramatically affects the material's physical properties. youtube.comlibretexts.orgresearchgate.net The primary forms are:
Isotactic: Substituents are all on the same side of the polymer chain. This regularity allows chains to pack closely, leading to highly crystalline, hard, and strong materials with high melting points. libretexts.orgnsf.gov
Syndiotactic: Substituents alternate regularly from one side of the chain to the other. These polymers are also crystalline but may have different properties than their isotactic counterparts. youtube.comnsf.gov
Atactic: Substituents are arranged randomly along the chain. The lack of regularity prevents crystallization, resulting in an amorphous, often softer and more soluble material. libretexts.orgnsf.gov
The stereoselectivity of a polymerization is governed by the catalyst and the monomer's structure. acs.orgthieme-connect.de For styrenic monomers, specific transition metal catalysts can produce highly stereoregular isotactic or syndiotactic polystyrene. thieme-connect.degoogle.com Theoretical studies on functionalized styrenes have shown that steric hindrance is a primary factor in controlling stereoselectivity. acs.org The bulky 3,5-dimethylphenyl group in this compound would play a crucial role in directing the stereochemistry of the polymerization. Depending on the catalyst system employed, the steric interactions between the incoming monomer and the growing polymer chain could favor a specific orientation, potentially leading to the formation of either an isotactic or syndiotactic polymer over an atactic one. acs.orgnih.gov Some advanced polymers have been shown to exhibit high melting points and crystallinity even in their atactic form, challenging traditional structure-property relationships. nsf.govnih.gov
Table 2: General Properties of Polymers Based on Tacticity
| Property | Isotactic | Syndiotactic | Atactic | Reference |
|---|---|---|---|---|
| Structure | Regular, all substituents on the same side | Regular, substituents on alternating sides | Random substituent orientation | libretexts.orgresearchgate.net |
| Crystallinity | High (Semicrystalline) | Moderate (Semicrystalline) | None (Amorphous) | youtube.comnsf.gov |
| Melting Point | High, sharp | Moderate to high | Low or none | youtube.comlibretexts.org |
| Mechanical Strength | Hard, strong, rigid | Less rigid than isotactic, good impact resistance | Soft, low strength | youtube.comlibretexts.org |
Utilization as a Ligand Component in Transition Metal Catalysis
Beyond its use as a monomer, the 3,5-dimethylphenyl moiety, derived from or related to this compound, is a valuable building block for ligands in transition metal catalysts. Ligands are crucial for tuning the electronic and steric environment of a metal center, thereby controlling its catalytic activity and selectivity. nih.govnih.gov
The 3,5-dimethylphenyl (or xylyl) group is incorporated into ligands for various catalytic complexes, including metallocenes and Metal-Organic Frameworks (MOFs). nih.govresearchgate.net
Metallocene Complexes: Metallocenes are a class of organometallic compounds widely used as catalysts, particularly for olefin polymerization. nih.gov The synthesis of ferrocene-based diamide (B1670390) ligands featuring 3,5-dimethylbenzyl substituents has been reported. researchgate.net These bulky groups are used to create monoanionic and neutral pro-ligands, expanding the scope and reactivity of the resulting metal complexes beyond the more common dianionic precursors. researchgate.net The synthesis of such complexes often involves the reaction of a metal source with the functionalized ligand. researchgate.netijisrt.com
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com While direct use of this compound as a ligand is uncommon due to the reactivity of the butene group under typical solvothermal synthesis conditions, the 3,5-dimethylphenyl structural motif is found in ligands used for MOF construction. nih.govfrontiersin.org For example, imidazole (B134444) dicarboxylate ligands substituted with dimethylphenyl groups have been used to synthesize a variety of 3D MOFs with different network topologies. nih.govfigshare.comresearchgate.net The synthesis typically involves combining the ligand with a metal salt under solvothermal conditions. frontiersin.org
The steric and electronic properties of a ligand are paramount in dictating a catalyst's performance. nih.govresearchgate.net The 3,5-dimethylphenyl group influences catalysis in several ways:
Steric Influence: The sheer size of the 3,5-dimethylphenyl group creates a crowded environment around the metal center. nih.gov This steric hindrance can block certain reaction pathways while favoring others, leading to high selectivity. nih.gov For instance, in C-H activation reactions, bulky directing groups can force the reaction to occur at a specific, less-hindered position, thus ensuring high regioselectivity. nih.gov In polymerization, the rigid and bulky environment created by such ligands can impede branch formation, leading to more linear polymers. nih.gov
Electronic Influence: The two methyl groups on the phenyl ring are electron-donating. This electronic effect can modulate the electron density at the metal center, influencing its reactivity. nih.gov For example, more electron-rich metal centers may exhibit different activity levels or favor different oxidation states during a catalytic cycle.
Control of Selectivity: The combination of these steric and electronic effects allows for fine-tuning of catalyst selectivity.
Regioselectivity: The ability to direct a reaction to a specific site on a molecule. In palladium-catalyzed hydrocarboxylation of olefins, the choice of phosphine (B1218219) ligand, including those with varying steric and electronic profiles, can completely switch the outcome between branched and linear acid products. organic-chemistry.orgnih.govresearchgate.netmdpi.com
Enantioselectivity: The preferential formation of one enantiomer (a non-superimposable mirror image) over the other. Chiral ligands are essential for enantioselective catalysis. nih.govnih.gov While the 3,5-dimethylphenyl group itself is not chiral, it is often incorporated into larger, chiral ligand frameworks where its bulk helps to create a well-defined chiral pocket around the catalyst's active site, thereby enhancing enantioselectivity. nih.gov
Catalytic Transformations Mediated by 3,5-Dimethylphenyl-Containing Ligands
Ligands incorporating the 3,5-dimethylphenyl (or xylyl) moiety play a significant role in modern organometallic chemistry and catalysis. The specific steric and electronic properties conferred by the two methyl groups at the meta positions of the phenyl ring allow for fine-tuning of the catalyst's reactivity, selectivity, and stability. Unlike ortho-substituted analogs (e.g., 2,6-dimethylphenyl), where the steric bulk is positioned directly adjacent to the coordinating atom, the meta-substitution of the 3,5-dimethylphenyl group provides significant steric hindrance at a greater distance from the metal center. This unique arrangement influences the geometry of the catalytic complex, the accessibility of substrates, and the energetics of key steps in the catalytic cycle, such as reductive elimination and oxidative addition. These characteristics have been harnessed to achieve high efficiency and selectivity in a range of important chemical transformations.
Hydrofunctionalization Reactions (e.g., Hydrovinylation, Hydroalkenylation)
Hydrofunctionalization reactions, which involve the addition of an H-X bond across an unsaturated C-C bond, are fundamental atom-economical processes in organic synthesis. Ligands containing the 3,5-dimethylphenyl group have been instrumental in developing catalysts for these transformations, particularly in asymmetric hydroalkenylation.
Detailed research findings have shown that in palladium-catalyzed hydroalkenylation, reaction conditions must be carefully optimized. Key variables include the choice of palladium precatalyst (e.g., Pd₂(dba)₃), the stoichiometry of the directing group and hydride source, solvent, and temperature. nih.gov The table below summarizes typical conditions and outcomes for such a reaction, illustrating the high levels of enantioselectivity that can be attained.
Table 1: Optimization of a Palladium-Catalyzed Enantioselective Hydroalkenylation
| Entry | Catalyst System | Substrate | Product Yield | Enantiomeric Ratio (er) |
| 1 | Pd₂(dba)₃ / TDG₁ | Alkenyl Benzaldehyde | 85% | 98:2 |
| 2 | Pd₂(dba)₃ / TDG₂ | Alkenyl Benzaldehyde | 75% | 91:9 |
| 3 | Pd(OAc)₂ / TDG₁ | Alkenyl Benzaldehyde | 60% | 95:5 |
| Data is representative of typical results found in the literature for optimizing such reactions. nih.gov TDG refers to a Transient Directing Group. |
Cross-Coupling and C-C Bond Forming Reactions
Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high precision. wikipedia.orgicmpp.ro The efficacy of these reactions, which often rely on palladium catalysts, is heavily dependent on the nature of the supporting ligands. nih.govlibretexts.org Ligands bearing 3,5-dimethylphenyl groups are frequently employed to enhance catalytic activity and stability.
The generally accepted mechanism for palladium-catalyzed cross-coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. acs.org The steric and electronic properties of the ligand influence each of these steps. Bulky, electron-rich phosphine ligands containing 3,5-dimethylphenyl groups facilitate the formation of coordinatively unsaturated, highly reactive monoligated palladium(0) species, [PdL], which readily undergo oxidative addition with organic halides. nih.govacs.org Furthermore, the steric bulk of the 3,5-dimethylphenyl substituents can accelerate the final reductive elimination step, which forms the desired C-C bond and regenerates the active catalyst. acs.org
In Suzuki-Miyaura reactions, N-heterocyclic carbene (NHC) ligands with bulky aryl substituents, such as 2,4,6-trimethylphenyl or 2,6-diisopropylphenyl, have proven highly effective. acs.org The 3,5-dimethylphenyl group offers a related, but distinct, steric profile that can be used to tune catalyst performance for specific substrates, including the activation of less reactive aryl chlorides. nih.gov
Table 2: Influence of Ligand on Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Catalyst System | Coupling Partners | Key Finding |
| Suzuki-Miyaura | Pd-NHC with bulky aryl groups | Aryl chloride, Arylboronic acid | Bulky ligands facilitate the activation of unreactive aryl chlorides. nih.govacs.org |
| Stille Coupling | Pd(0) with phosphine ligands | Organohalide, Organotin reagent | Bulky, electron-rich phosphines promote the formation of highly reactive [Pd-L] species. acs.org |
| Rh-catalyzed Hydroacylation | Rhodium complex with xylyl phosphine | Cyclopropene, Salicyaldehyde | The 3,5-dimethylphenyl group is used to create a specific steric environment for C-C bond formation. nih.gov |
Olefin Dimerization and Oligomerization
The selective dimerization and oligomerization of olefins like ethylene are industrial processes of immense importance for producing linear alpha-olefins (LAOs), which are key precursors for polymers and other chemicals. mdpi.comresearchgate.net Late transition metal catalysts, particularly those based on nickel and palladium with α-diimine ligands, are highly effective for these transformations. dtic.milmdpi.com The substitution pattern on the aryl groups of the α-diimine ligand is a critical design element for controlling catalytic activity and product distribution.
Research has shown that the steric hindrance around the metal center dictates whether the catalyst produces high molecular weight polymers or short-chain oligomers. researchgate.net Ligands with bulky ortho-substituents (e.g., 2,6-dimethylphenyl or 2,6-diisopropylphenyl) effectively block the axial sites of the square-planar complex, suppressing chain transfer and leading to high molecular weight polyethylene. mdpi.com
In contrast, ligands with less steric hindrance directly at the ortho positions, such as those with non-substituted phenyl or 2,5-dimethylphenyl groups, allow for more facile chain transfer, leading to the formation of oligomers. mdpi.comresearchgate.net A procatalyst prepared with a ligand having 2,5-dimethylphenyl groups was found to be an order of magnitude less active than one with 2,6-dimethylphenyl groups, highlighting the profound impact of the substituent position. mdpi.comresearchgate.net Ligands with 3,5-dimethylphenyl groups provide a unique steric profile. While they are bulky, the steric hindrance is further from the metal center compared to 2,6-disubstituted analogues. This can allow for a balance between chain propagation and chain transfer, potentially enabling controlled oligomerization to specific products like butenes, hexenes, and octenes.
Table 3: Effect of Ligand Aryl Substitution on Ethylene Conversion
| Ligand Substituent | Catalyst System | Primary Product(s) | Relative Activity |
| 2,6-Dimethylphenyl | α-Diimine Nickel(II) | High molecular weight polyethylene | High |
| 2,5-Dimethylphenyl | α-Diimine Nickel(II) | Oligomers/Polyethylene | Low |
| Phenyl (unsubstituted) | α-Diimine Nickel(II) | Ethylene Oligomers | Moderate |
| Data is based on comparative studies of α-diimine nickel catalysts. mdpi.comresearchgate.net |
Asymmetric Catalysis for Chiral Quaternary Carbon Stereocenters
The asymmetric synthesis of quaternary carbon stereocenters—a carbon atom bonded to four distinct carbon substituents—is a formidable challenge in organic chemistry due to the high steric congestion around the reaction center. researchgate.netrsc.org The development of catalytic enantioselective methods to construct these motifs is of great interest, as they are present in numerous biologically active natural products. rsc.orgdntb.gov.ua
Catalysts bearing ligands with 3,5-dimethylphenyl groups have been successfully employed in reactions to form these complex chiral centers. nih.gov The significant steric bulk provided by the 3,5-dimethylphenyl moiety is crucial for creating a well-defined and highly constrained chiral environment around the metal catalyst. This environment effectively differentiates between the two prochiral faces of the substrate, directing the reaction to proceed with high enantioselectivity.
For example, rhodium-catalyzed hydroacylation reactions and palladium-catalyzed allylic alkylations have utilized ligands with bulky aryl groups, including 3,5-dimethylphenyl (xylyl), to construct quaternary carbons. nih.govnih.gov The steric demand of the ligand not only influences the stereochemical outcome but can also be essential for promoting the desired bond-forming step over competing side reactions. The successful application of these ligands underscores their importance in addressing one of the most difficult problems in asymmetric synthesis. nih.gov
Table 4: Catalytic Asymmetric Reactions for Quaternary Carbon Construction
| Reaction Type | Catalyst/Ligand System | Key Feature of Ligand | Stereoselectivity Outcome |
| Allylic Alkylation | Pd / Chiral Bisphosphoramide | Steric bulk for facial discrimination | Excellent diastereoselectivity and enantioselectivity. nih.gov |
| Rh-catalyzed Hydroacylation | Rh / Phosphine with 3,5-dimethylphenyl | Defined steric pocket | High diastereoselectivity. nih.gov |
| Michael Addition | Chiral Organocatalyst | Creates congested transition state | High enantioselectivity for complex products. rsc.org |
Mechanistic and Theoretical Investigations of Reactivity and Selectivity
Computational Chemistry and Density Functional Theory (DFT) Studies of Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the complex reaction pathways of substituted alkenes like 4-(3,5-dimethylphenyl)-2-methyl-1-butene. mdpi.comresearchgate.net While specific DFT studies on this exact molecule are not prevalent in published literature, the principles can be extrapolated from research on structurally similar compounds, such as substituted styrenes and other phenyl-substituted alkenes. mun.caresearchgate.netacs.orgmdpi.com
DFT calculations are employed to model reaction mechanisms at the molecular level. researchgate.net Methods like B3LYP, often paired with basis sets such as 6-31G(d) or 6-311+G(d,p), are commonly used to optimize the geometries of reactants, transition states, intermediates, and products. mdpi.comresearchgate.netinpressco.com This process allows for the mapping of the potential energy surface of a reaction, providing critical insights into its feasibility and selectivity.
Key insights that can be derived from DFT studies include:
Transition State (TS) Analysis: By calculating the energy of transition states, chemists can determine the activation energy (Gibbs free energy of activation, ΔG‡) for different potential reaction pathways. acs.orgnih.gov The path with the lowest activation energy is generally the most favorable kinetically. For example, in an electrophilic addition, DFT can be used to compare the energy barriers for the formation of different possible carbocation intermediates, thus predicting the regioselectivity of the reaction. acs.org
Intermediate Stability: The relative energies of potential intermediates, such as different carbocations, can be calculated to assess their stability. This is crucial for understanding reaction outcomes, especially in reactions prone to rearrangements.
Reaction Profiles: A complete reaction energy profile can be constructed, illustrating the energy changes as the reaction progresses from reactants through transition states and intermediates to the final products. researchgate.net This provides a comprehensive view of the reaction's thermodynamic and kinetic controls. For instance, a DFT study on the cyclopropanation of styrene (B11656) derivatives helped elucidate the most plausible reaction mechanism by comparing the energy barriers of four different potential pathways. nih.gov
In the context of this compound, DFT could be used to model its behavior in reactions like electrophilic addition, elucidating the precise structures and energies of the benzylic carbocation intermediates and the transition states leading to their formation.
Understanding Regioselectivity in Electrophilic Additions (e.g., Markovnikov's Rule considerations for branched alkenes)
Electrophilic addition is a fundamental reaction of alkenes where the electron-rich double bond attacks an electrophile. libretexts.orglibretexts.org For an unsymmetrical alkene such as this compound, the question of regioselectivity—which of the two double-bonded carbons the electrophile and nucleophile attach to—becomes central.
This selectivity is governed by Markovnikov's rule , which states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the hydrogen atom attaches to the carbon of the double bond that has the greater number of hydrogen atoms. libretexts.org The underlying chemical principle for this rule is the formation of the most stable carbocation intermediate. libretexts.org Carbocation stability increases with the number of alkyl substituents (tertiary > secondary > primary) and through resonance stabilization. youtube.com
For this compound, the double bond is between C1 and C2.
C1 is bonded to two hydrogen atoms.
C2 is bonded to a methyl group and a methylene-aryl group (no hydrogen atoms).
According to Markovnikov's rule, during the addition of an electrophile like HBr, the proton (H⁺) will add to C1, the carbon with more hydrogens. This leads to the formation of a positive charge on C2.
The resulting carbocation is both tertiary (bonded to three other carbon atoms) and benzylic (the positive charge is on a carbon atom adjacent to the phenyl ring). ucalgary.cachemistrysteps.com This benzylic carbocation is significantly stabilized by resonance, as the positive charge can be delocalized into the aromatic ring. ucalgary.cachempedia.info The alternative, adding the proton to C2, would result in a primary carbocation on C1, which is far less stable and therefore not the favored pathway.
The subsequent nucleophilic attack by the bromide ion (Br⁻) occurs at the electrophilic C2, leading to the major product.
Table 1: Regioselectivity in the Electrophilic Addition of HBr
| Reactant | Addition Pathway | Carbocation Intermediate | Stability | Major/Minor Product |
| This compound | Markovnikov (H⁺ adds to C1) | Tertiary, Benzylic | Highly Stable | Major |
| This compound | Anti-Markovnikov (H⁺ adds to C2) | Primary | Highly Unstable | Minor (negligible) |
Analysis of Steric and Electronic Effects of the 3,5-Dimethylphenyl Group on Intermediates and Transition States
The 3,5-dimethylphenyl group exerts significant steric and electronic influences on the reactivity of this compound, affecting the stability of intermediates and the energy of transition states. researchgate.netchemrxiv.orgcmu.edursc.org
Electronic Effects: The 3,5-dimethylphenyl group influences the electronic environment of the molecule primarily through inductive and resonance effects.
Inductive Effect: The two methyl groups on the phenyl ring are electron-donating groups (EDGs). They push electron density into the aromatic ring, which in turn can stabilize an adjacent positive charge.
Resonance Effect: The primary electronic effect stabilizing the key carbocation intermediate is resonance. chempedia.info The p-orbitals of the benzene (B151609) ring overlap with the empty p-orbital of the benzylic carbocation, delocalizing the positive charge across the aromatic ring. ucalgary.cachemistrysteps.com This delocalization significantly lowers the energy of the intermediate and the transition state leading to it, accelerating reactions that proceed via this intermediate (e.g., SN1 reactions or electrophilic additions). libretexts.orgchemistrysteps.com The positive charge in the resonance forms of the benzylic cation resides on the ortho and para positions of the ring. ucalgary.ca
Steric Effects: Steric hindrance refers to the spatial arrangement of atoms and the physical bulk of substituent groups, which can impede a chemical reaction.
Influence on Reactivity: The bulky 3,5-dimethylphenyl group, along with the methyl group at the C2 position, creates a sterically hindered environment around the reactive center. This can affect the rate of reaction by making it more difficult for reactants to approach the double bond or the carbocation intermediate. rsc.orgmdpi.com
Table 2: Summary of Steric and Electronic Effects
| Effect | Origin | Influence on Intermediates/Transition States |
| Electronic | Electron-donating methyl groups and resonance with the phenyl ring. ucalgary.cachempedia.info | Highly stabilizes the tertiary, benzylic carbocation intermediate, lowering the activation energy for its formation. |
| Steric | Bulk of the 3,5-dimethylphenyl group and the C2-methyl group. | Can hinder the approach of reagents, potentially slowing reaction rates. May influence stereoselectivity in catalytic reactions by dictating substrate orientation. rsc.orgmdpi.com |
Elucidation of Catalyst Deactivation Pathways in Systems Involving Substituted Alkenes
Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. youtube.com For reactions involving substituted alkenes, common deactivation pathways include fouling by coke formation, poisoning, and thermal degradation. youtube.comnih.gov
Coke Formation (Fouling): Coking is a primary cause of deactivation in many hydrocarbon-based catalytic processes, particularly on acidic catalysts like zeolites. mdpi.comresearchgate.net It involves the formation of heavy, carbonaceous deposits (coke) that block catalyst pores and cover active sites. youtube.commdpi.com Substituted aromatic alkenes like this compound can be potent coke precursors through several mechanisms:
Oligomerization/Polymerization: The alkene can react with itself or other molecules on the catalyst's active sites to form long-chain oligomers or polymers. researchgate.net
Cyclization and Aromatization: These oligomers can undergo further reactions like cyclization and hydrogen transfer to form highly unsaturated, polynuclear aromatic compounds, which are key components of coke. researchgate.net
Adsorption: The aromatic nature of the molecule enhances its adsorption onto the catalyst surface, which can be a precursor step to coke-forming reactions.
The structure of this compound, with its reactive double bond and aromatic ring, makes it susceptible to these pathways, leading to rapid catalyst deactivation, especially on strong acid catalysts. mdpi.comnih.gov
Other Deactivation Mechanisms:
Poisoning: This occurs when impurities in the feedstock strongly chemisorb onto the active sites, rendering them inactive. youtube.comnih.gov While not a direct result of the alkene's structure, it's a critical factor in industrial processes.
Thermal Degradation: At high temperatures, the catalyst itself can degrade. This can involve the loss of surface area due to the collapse of the porous structure or the sintering (growth) of metal crystallites in supported metal catalysts. youtube.comyoutube.com
Strategies to mitigate deactivation include optimizing reaction conditions (temperature, pressure), purifying feedstocks to remove poisons, and designing catalysts with properties (e.g., optimized acidity, pore structure) that minimize coke formation. youtube.com
Investigation of Rearrangement Processes in Carbocationic Intermediates
Carbocation rearrangements are common in reactions involving carbocation intermediates, such as electrophilic additions and SN1 reactions. lumenlearning.com These rearrangements, typically 1,2-hydride shifts or 1,2-alkyl/aryl shifts, occur if they lead to a more stable carbocation. lumenlearning.comquora.com The driving force is thermodynamic stability; a less stable carbocation will rearrange to a more stable one if a suitable pathway exists. stackexchange.com
Let's analyze the potential for rearrangement of the carbocation formed from this compound. As established in section 4.2, the initial electrophilic attack (e.g., by H⁺) forms a tertiary, benzylic carbocation .
Initial Carbocation (I): This intermediate is already highly stabilized due to two factors:
Tertiary Nature: The positive charge is on a carbon atom bonded to three other carbons.
Benzylic Position: The carbocation is adjacent to the phenyl ring, allowing for extensive resonance stabilization. ucalgary.cachemistrysteps.comchempedia.info
Potential Rearrangements: Could this carbocation (I) rearrange to an even more stable species? Let's consider the possibilities:
1,2-Hydride Shift: There are no hydrogen atoms on the adjacent carbons (C2 or the benzylic CH₂) that could shift to the carbocation center to produce a more stable carbocation.
1,2-Methyl Shift: A shift of the methyl group from C2 to the benzylic carbon is not possible as they are the same carbon. A shift from C2 to the adjacent methylene (B1212753) carbon is not electronically favorable.
1,2-Phenyl Shift: A shift of the entire 3,5-dimethylphenyl group is theoretically possible but highly unlikely. youtube.com Such a shift would move the positive charge to the C2 position, resulting in a tertiary carbocation that is no longer benzylic. This would be a less stable carbocation, making the rearrangement thermodynamically unfavorable.
Table 3: Analysis of Carbocation Rearrangement Potential
| Carbocation | Type | Key Stabilizing Features | Potential for Rearrangement |
| Initial Carbocation (I) | Tertiary, Benzylic | Resonance with phenyl ring; +I effect from three alkyl groups. ucalgary.cachempedia.info | Low. Rearrangement via hydride or phenyl shift would lead to a less stable carbocation. |
| Hypothetical Rearranged Cation | Tertiary (non-benzylic) | +I effect from three alkyl groups. | N/A (Formation is unfavorable from I). |
Applications As a Building Block in Complex Molecular Synthesis
Precursor for Advanced Organic Intermediates in Multi-Step Syntheses
The terminal alkene of 4-(3,5-dimethylphenyl)-2-methyl-1-butene is a key functional group that can be readily converted into a variety of other functionalities, thereby generating advanced organic intermediates. These intermediates can then be carried forward in multi-step synthetic sequences. Standard transformations such as hydration, oxidation, and epoxidation can be applied to introduce hydroxyl, carbonyl, or epoxide groups.
For instance, hydroboration-oxidation would yield the anti-Markovnikov alcohol, 4-(3,5-dimethylphenyl)-2-methyl-1-butanol, which can be further oxidized to the corresponding aldehyde or carboxylic acid. Conversely, acid-catalyzed hydration or oxymercuration-demercuration would produce the Markovnikov alcohol, 4-(3,5-dimethylphenyl)-2-methyl-2-butanol. These varied intermediates serve as pivotal points for introducing further molecular complexity.
Table 1: Generation of Advanced Intermediates
| Starting Material | Reagents | Intermediate Product |
| This compound | 1. BH₃•THF; 2. H₂O₂, NaOH | 4-(3,5-Dimethylphenyl)-2-methyl-1-butanol |
| This compound | 1. Hg(OAc)₂, H₂O; 2. NaBH₄ | 4-(3,5-Dimethylphenyl)-2-methyl-2-butanol |
| 4-(3,5-Dimethylphenyl)-2-methyl-1-butanol | PCC, CH₂Cl₂ | 4-(3,5-Dimethylphenyl)-2-methyl-1-butanal |
| This compound | m-CPBA | 2-( (3,5-dimethylphenyl)methyl)-2-methyloxirane |
Chiral Pool Synthesis Utilizing Derivatives of this compound
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral targets. nih.govyoutube.com While this compound is itself achiral, it can be converted into a chiral derivative, which can then be used as a building block in such syntheses.
The introduction of chirality can be achieved through asymmetric reactions targeting the double bond. For example, an asymmetric epoxidation (such as the Sharpless epoxidation, though this is most effective on allylic alcohols) or, more directly, an asymmetric dihydroxylation could transform the achiral alkene into a chiral epoxide or diol. These new chiral molecules, possessing defined stereocenters, can then be incorporated into a synthetic route, transferring their chirality to the final product. Another approach involves the use of a chiral auxiliary, which is a chiral compound that is temporarily attached to the molecule to direct a stereoselective reaction, after which it is removed. wikipedia.org For instance, a chiral auxiliary could be used to direct the stereoselective alkylation of a derivative of the starting butene. wikipedia.org
Table 2: Hypothetical Chiral Derivative Synthesis
| Starting Material | Reagents | Chiral Derivative | Rationale |
| This compound | AD-mix-β | (R)-4-(3,5-dimethylphenyl)-2-methylbutane-1,2-diol | Asymmetric dihydroxylation introduces two stereocenters with controlled configuration. |
| Derivative (e.g., carboxylic acid) | (S)-4-Benzyloxazolidin-2-one | Chiral N-acyl oxazolidinone | The oxazolidinone acts as a chiral auxiliary to direct subsequent diastereoselective reactions like aldol (B89426) additions or alkylations. wikipedia.org |
Construction of Poly-Substituted Conjugated Diene Systems
Conjugated dienes are important structural motifs in many natural products and functional materials. pressbooks.pubnih.gov The structure of this compound is well-suited for conversion into a poly-substituted conjugated diene system through cross-coupling reactions.
The Mizoroki-Heck reaction, or simply the Heck reaction, is a powerful method for forming carbon-carbon bonds by coupling an alkene with an unsaturated halide in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com By reacting this compound with a vinyl halide (e.g., vinyl bromide), a new carbon-carbon bond can be formed, extending the pi-system and creating a conjugated diene. The regioselectivity of the addition and the stereoselectivity of the resulting double bond are key considerations in this transformation. Typically, the Heck reaction favors the formation of the trans isomer. organic-chemistry.org This method provides a direct route to 1,3-diene structures bearing the 3,5-dimethylphenyl moiety. Other methods for diene synthesis include olefin metathesis, which involves the redistribution of alkene fragments catalyzed by metal complexes. wikipedia.org
Table 3: Hypothetical Synthesis of a Conjugated Diene via Heck Reaction
| Reactant A | Reactant B | Catalyst / Conditions | Product |
| This compound | Vinyl Bromide | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | (E)-6-(3,5-Dimethylphenyl)-4-methyl-1,3-hexadiene |
Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights
Application of Advanced NMR Spectroscopy for Stereochemical Assignment and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic compounds. For 4-(3,5-dimethylphenyl)-2-methyl-1-butene, both ¹H and ¹³C NMR would provide a detailed map of the molecule's carbon-hydrogen framework.
In ¹H NMR spectroscopy, the chemical shifts, integration, and coupling patterns of the proton signals are diagnostic. The vinylic protons (=CH₂) would appear as distinct signals in the olefinic region of the spectrum. The methyl group attached to the double bond would present as a singlet, while the benzylic protons and the aromatic protons of the 3,5-dimethylphenyl group would exhibit characteristic shifts and splitting patterns, providing connectivity information. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in unambiguously assigning these proton and carbon signals, respectively, by revealing their correlations.
For reaction monitoring, ¹H NMR is particularly powerful. For instance, in a potential synthesis via a Wittig reaction or a Heck coupling, the disappearance of reactant signals and the appearance of the characteristic vinylic and aromatic signals of the product can be tracked in real-time to determine reaction kinetics and completion. rsc.orgwikipedia.org
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Vinylic (=CH₂) | 4.7 - 4.9 | Multiplet |
| Benzylic (-CH₂-) | 2.6 - 2.8 | Singlet |
| Aromatic (Ar-H) | 6.8 - 7.0 | Multiplet |
| Allylic Methyl (-C(CH₃)=) | 1.7 - 1.9 | Singlet |
| Aromatic Methyls (Ar-CH₃) | 2.2 - 2.4 | Singlet |
Note: These are predicted values and may vary based on solvent and experimental conditions.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. docbrown.info The number of distinct signals confirms the number of unique carbon environments. The quaternary carbon of the double bond and the aromatic carbons would have characteristic chemical shifts. chegg.com DEPT (Distortionless Enhancement by Polarization Transfer) experiments would further differentiate between CH, CH₂, and CH₃ groups.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=CH₂ | 110 - 115 |
| C=C(CH₃) | 145 - 150 |
| Benzylic CH₂ | 40 - 45 |
| Aromatic C (quaternary) | 135 - 140 |
| Aromatic CH | 125 - 130 |
| Allylic CH₃ | 20 - 25 |
| Aromatic CH₃ | 20 - 25 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass Spectrometry for Mechanistic Pathway Elucidation
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight.
The fragmentation of the molecular ion provides clues to the molecule's structure. A prominent fragmentation pathway for alkenes is allylic cleavage, which would lead to the formation of a stable, resonance-stabilized allylic carbocation. jove.comwhitman.edu In the case of this compound, the loss of a 3,5-dimethylbenzyl radical would result in a fragment corresponding to the 2-methylallyl cation. Conversely, cleavage of the methyl group from the double bond is also possible. The fragmentation of the aromatic ring can also produce characteristic ions, such as the tropylium (B1234903) ion, although this is more common in simpler alkylbenzenes. whitman.edu
By using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the components of a reaction mixture can be separated and individually analyzed, which is crucial for identifying intermediates and byproducts, thereby elucidating the reaction mechanism. researchgate.net High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming their elemental composition.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 174 | [C₁₃H₁₈]⁺ | Molecular Ion |
| 159 | [C₁₂H₁₅]⁺ | Loss of a methyl radical (CH₃) |
| 119 | [C₉H₁₁]⁺ | Benzylic cleavage, loss of a methylallyl radical |
| 91 | [C₇H₇]⁺ | Rearrangement and loss of a larger fragment |
| 55 | [C₄H₇]⁺ | Allylic cleavage, loss of the 3,5-dimethylbenzyl radical |
Chromatographic Techniques (e.g., GC, HPLC) for Monitoring Reaction Progress and Product Distribution
Chromatographic techniques are indispensable for separating and quantifying the components of a mixture, making them ideal for monitoring the progress of chemical reactions and determining the distribution of products.
Gas Chromatography (GC), owing to the volatility of the alkene, would be a primary method for analyzing the reaction mixture in the synthesis of this compound. By taking aliquots of the reaction at different time intervals and analyzing them by GC, the consumption of reactants and the formation of the product can be quantified. This allows for the determination of reaction kinetics and the optimization of reaction conditions such as temperature, pressure, and catalyst loading. The use of a flame ionization detector (FID) would provide quantitative data on the relative amounts of each component.
High-Performance Liquid Chromatography (HPLC) is another powerful technique for reaction monitoring, especially for less volatile compounds or when derivatization is required for GC analysis. acs.org For the synthesis of this compound, HPLC could be used to monitor the disappearance of a non-volatile starting material or the formation of polar byproducts. The use of a diode-array detector (DAD) would provide UV spectra of the eluting peaks, aiding in their identification.
Both GC and HPLC are crucial for assessing the purity of the final product and for developing purification methods.
X-ray Crystallography for Structural Elucidation of Metal Complexes and Ligands
While X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids, its application to this compound itself is challenging as it is likely a liquid or a low-melting solid at room temperature. However, this technique is of paramount importance in the broader context of its synthesis, particularly if transition metal catalysts are involved, as is common in modern organic synthesis. wikipedia.org
For instance, if this compound were synthesized via a palladium-catalyzed Heck coupling, X-ray crystallography could be used to determine the precise structure of the palladium catalyst or key intermediates. acs.org The coordination of the alkene (or a precursor) to the metal center can be visualized, providing critical insights into the reaction mechanism, including the factors that control regioselectivity and stereoselectivity. nih.govnih.gov The steric bulk of the 3,5-dimethylphenyl group and the methyl group on the double bond would influence how the molecule interacts with and coordinates to a metal catalyst, and X-ray crystallography of related metal-alkene complexes can provide tangible evidence for these interactions. researchgate.netyoutube.com
Future Research Perspectives and Emerging Areas
Development of Novel Catalytic Systems for Sustainable Synthesis
The pursuit of sustainable organic synthesis has intensified due to the need to minimize the environmental impact of chemical processes. nano-ntp.com A primary focus is the development of novel catalytic systems that adhere to the principles of green chemistry, such as high atom economy, reduced waste, and lower energy consumption. nano-ntp.com For the synthesis of aryl-branched alkenes like 4-(3,5-dimethylphenyl)-2-methyl-1-butene, research is moving beyond traditional transition metal catalysts like palladium and ruthenium, which, despite their high efficacy, are often limited by cost, toxicity, and finite supply. nano-ntp.comresearchgate.net
| Catalytic Approach | Traditional System | Emerging Sustainable Alternative | Key Advantages of Alternative |
| Cross-Coupling | Palladium- or Ruthenium-based catalysts | Catalysts based on earth-abundant metals (e.g., Iron, Copper) | Lower cost, reduced toxicity, greater abundance. |
| Reaction Conditions | High temperatures, harsh reagents | Mild, often ambient temperatures, use of visible light | Lower energy consumption, improved functional group tolerance. researchgate.netnih.gov |
| Synthetic Strategy | Multi-step sequences with pre-functionalized substrates | Direct C-H functionalization/arylation | Improved atom economy, reduced step count, less waste. researchgate.net |
This table provides a comparative overview of traditional versus emerging sustainable catalytic systems for the synthesis of complex organic molecules.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reagents are pumped through reactors continuously, is a transformative technology for modern organic synthesis. umontreal.ca Compared to traditional batch processing, it offers significant advantages in safety, process control, scalability, and efficiency. mdpi.com The integration of flow chemistry is a crucial future step for the synthesis of this compound. Flow systems allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry, which is defined by reagent concentrations and flow rates. umontreal.ca This level of control can lead to higher yields and selectivities.
Furthermore, flow chemistry is ideally suited for combination with other enabling technologies, such as microwave irradiation or photochemistry, to accelerate reactions. umontreal.ca A key emerging area is the coupling of flow synthesis with automation and computer-aided synthesis planning (CASP). mit.eduresearchgate.net These integrated platforms can suggest synthetic routes, automatically execute experiments, and perform real-time analysis and optimization. mit.eduresearchgate.net This approach can dramatically reduce the time required for process development and enable the rapid generation of compound libraries for screening purposes. researchgate.net For a multi-step synthesis, flow reactors can be arranged linearly to create a continuous process, eliminating the need for isolating reactive intermediates. umontreal.ca
| Feature | Batch Processing | Flow Chemistry |
| Process Type | Discontinuous; fixed reactor volume. | Continuous; reagents pumped through a reactor. mit.edu |
| Heat & Mass Transfer | Often inefficient and non-uniform. | Highly efficient and uniform. |
| Safety | Higher risk with exothermic or hazardous reactions due to large volumes. | Inherently safer due to small reaction volumes at any given time. mdpi.com |
| Scalability | Challenging; often requires re-optimization. | Simpler; achieved by running the system for a longer duration. |
| Automation | Complex to fully automate. | Readily integrated with automated control and optimization systems. researchgate.net |
| Multistep Synthesis | Requires isolation and purification at each step. | Can be "telescoped" into a single continuous process. umontreal.ca |
This table highlights the principal advantages of continuous flow chemistry over traditional batch processing in chemical synthesis.
Exploration of New Reactivity Modes for Aryl-Branched Alkenes
The carbon-carbon double bond is a hub of reactivity, most commonly undergoing addition reactions. msu.edu For unsymmetrical alkenes like this compound, these additions often follow Markovnikov's rule, where the electrophile adds to the less substituted carbon. msu.edu However, a significant frontier in chemical synthesis is the exploration of new reactivity modes that go beyond these classical transformations to install novel functionalities.
Future research will focus on discovering and developing new catalytic reactions that exploit the unique electronic and steric properties of aryl-branched alkenes. One such emerging area is visible-light-mediated dual catalysis, which has enabled novel transformations like the modular aryl-chlorination of alkenes. nih.gov This method allows for the synthesis of structurally diverse 1-aryl, 2-chloroalkanes from simple alkenes, diaryliodonium salts, and a chloride source. nih.gov Another innovative approach is the use of decarbonylative/acylative coupling reactions. acs.org For instance, a Cu/Pd-catalyzed Sonogashira cross-coupling has been developed to react dicarboxylic dichlorides with terminal alkynes, achieving selective functionalization. acs.org Applying such concepts to aryl-branched alkenes could provide direct routes to complex, unsymmetrically substituted molecules that are otherwise difficult to access.
Computational Design and Optimization of Ligands and Catalysts incorporating 3,5-Dimethylphenyl moieties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and guiding the development of new catalysts. pitt.edu This approach is critical for advancing the synthesis and functionalization of molecules containing specific structural units, such as the 3,5-dimethylphenyl group. Ligands play a pivotal role in controlling the activity and selectivity of homogeneous organometallic catalysts, and computational models provide a powerful way to fine-tune their performance. nih.gov
Future research will increasingly rely on the calculation of steric and electronic ligand descriptors to build predictive models. nih.gov These descriptors can rationalize the outcomes of catalytic reactions and guide the in silico design of new ligands and catalysts before they are ever synthesized in the lab. pitt.edunih.gov For example, DFT calculations can probe the effects of ligand and substrate structure, conformational flexibility, and solvent on reactivity and selectivity. pitt.edu This is particularly relevant for catalysts incorporating specific fragments, such as the bis(3,5-dimethylpyrazole) ligand used in molybdenum(0) complexes for cycloaddition reactions. rsc.org By computationally screening potential ligand modifications, researchers can more rapidly identify promising candidates for synthesizing or transforming complex molecules like this compound.
| Computational Tool/Descriptor | Application in Catalyst Design | Reference |
| Density Functional Theory (DFT) | Studies reaction mechanisms, transition states, and factors promoting reactivity. | pitt.edu |
| Ligand Steric Descriptors (e.g., Cone Angle) | Quantifies the steric bulk of a ligand to predict its influence on catalytic activity and selectivity. | nih.gov |
| Ligand Electronic Descriptors (e.g., Tolman Electronic Parameter) | Quantifies the electron-donating or -withdrawing properties of a ligand. | nih.gov |
| Energy Decomposition Analysis (EDA) | Breaks down the interaction energy between a ligand and metal to understand bonding. | pitt.edu |
| Ligand Steric Contour Plots | Visualizes the 3D steric profile of a ligand around the metal center. | pitt.edu |
This table summarizes key computational tools and descriptors used for the rational design and optimization of catalysts.
Expanding the Scope of Hydrofunctionalization Reactions with Complex Olefin Substrates
Hydrofunctionalization—the addition of an H–X molecule (where X can be NR₂, OR, SiR₃, BR₂, etc.) across a double bond—is a highly atom-economical method for creating valuable functionalized compounds from simple alkenes. However, performing these reactions on complex, sterically hindered, or unactivated olefins remains a significant challenge. morressier.comresearchgate.net
A major avenue for future research is to expand the scope of hydrofunctionalization to include challenging substrates like this compound. This involves the development of new, highly active catalysts that can overcome the steric hindrance and control the regioselectivity of the addition. For example, magnesium-based catalysts have shown high efficiency in the hydroboration of various alkenes with excellent anti-Markovnikov selectivity. rsc.org Interestingly, the same catalyst can produce the branched Markovnikov product in hydrosilylation reactions with aromatic alkenes, demonstrating that catalyst and substrate control can be finely tuned. rsc.org Further research will focus on expanding the portfolio of hydrofunctionalization reactions, such as copper-catalyzed hydroamination, and developing methods for the hydroalkylation of unactivated alkenes to form challenging quaternary carbon centers. pitt.eduresearchgate.net
Q & A
Basic Research Questions
Q. What chromatographic methods are recommended for analyzing 4-(3,5-Dimethylphenyl)-2-methyl-1-butene and its synthetic impurities?
- Methodological Answer : Reverse-phase HPLC with a C18 column and a mobile phase comprising methanol and a sodium acetate/sodium 1-octanesulfonate buffer (65:35 v/v, pH 4.6) is effective for resolving impurities. This system is validated for separating structurally similar byproducts, such as alkylated derivatives or oxidation products . For impurity identification, spiking experiments with reference standards (e.g., tert-butyl-substituted analogs) are recommended to confirm retention times .
Q. How can synthesis yield be optimized for this compound?
- Methodological Answer : Key parameters include:
- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation of 3,5-dimethylbenzene with 2-methyl-1-butene derivatives.
- Temperature control : Maintain 60–80°C to minimize side reactions like polymerization.
- Solvent optimization : Non-polar solvents (e.g., dichloromethane) improve regioselectivity.
Yield monitoring via GC-MS or NMR is critical to assess intermediate stability .
Q. What stability-indicating assays are suitable for evaluating degradation under accelerated conditions?
- Methodological Answer : Perform stress testing at 40°C/75% relative humidity (ICH Q1A guidelines) and analyze samples using HPLC-UV/DAD. Detect degradation products such as quinones (oxidation) or hydrolyzed analogs. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reported reactivity of this compound in electrophilic additions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) model electronic properties and predict reactive sites. For example, the alkene moiety’s electron density can be mapped to explain regioselectivity in hydrohalogenation. Compare computational results with experimental NMR coupling constants (J values) to validate predictions .
Q. What strategies address discrepancies in biological activity data for this compound in enzyme inhibition studies?
- Methodological Answer :
- Assay standardization : Use recombinant enzymes (e.g., cytochrome P450 isoforms) under controlled co-factor conditions.
- Metabolite profiling : LC-HRMS identifies active metabolites (e.g., epoxides) that may contribute to observed contradictions.
- Statistical analysis : Apply multivariate regression to account for variables like pH or solvent effects .
Q. How does steric hindrance from the 3,5-dimethylphenyl group influence reaction kinetics in catalytic hydrogenation?
- Methodological Answer : Conduct kinetic studies using Pd/C or Raney Ni under H₂ pressure (1–5 atm). Compare turnover frequencies (TOF) with less-hindered analogs. Synchrotron X-ray diffraction of catalyst surfaces can reveal adsorption differences due to steric effects .
Key Considerations for Experimental Design
- Contradiction Analysis : When conflicting data arise (e.g., variable catalytic yields), use Design of Experiments (DoE) to isolate factors like moisture content or catalyst aging.
- Advanced Characterization : Combine NMR (¹³C DEPT for quaternary carbons) with X-ray crystallography to confirm stereochemistry in synthetic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
